molecular formula C17H20ClNO3 B2615873 (E)-3-(2-chlorophenyl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)prop-2-en-1-one CAS No. 1351663-83-6

(E)-3-(2-chlorophenyl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)prop-2-en-1-one

Cat. No.: B2615873
CAS No.: 1351663-83-6
M. Wt: 321.8
InChI Key: XLTTZYWHCRAOFR-VOTSOKGWSA-N
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Description

(E)-3-(2-chlorophenyl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)prop-2-en-1-one (CAS 1351663-83-6) is a chemical compound with the molecular formula C17H20ClNO3 and a molecular weight of 321.8 . This molecule is characterized by a 1,5-dioxa-9-azaspiro[5.5]undecane scaffold, a spirocyclic system known for its three-dimensional and structurally rigid properties, which are of high value in modern drug discovery for exploring novel biological space . The (E)-configured prop-2-en-1-one (chalcone) moiety linked to a 2-chlorophenyl group suggests potential as a key synthetic intermediate or a pharmacophore for medicinal chemistry research. Spirocyclic structures analogous to this core system have demonstrated a wide range of promising biological activities in scientific literature, including utility in projects targeting the treatment of obesity, pain, and various immune or cardiovascular disorders . Furthermore, such nitrofuran-equipped spirocyclic scaffolds are also being investigated for their potent antibacterial activity, particularly against Mycobacterium tuberculosis . Researchers may employ this compound as a building block for the synthesis of more complex molecules or as a probe for studying structure-activity relationships (SAR) in hit-to-lead optimization campaigns. This product is intended for laboratory research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

(E)-3-(2-chlorophenyl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClNO3/c18-15-5-2-1-4-14(15)6-7-16(20)19-10-8-17(9-11-19)21-12-3-13-22-17/h1-2,4-7H,3,8-13H2/b7-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLTTZYWHCRAOFR-VOTSOKGWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(CCN(CC2)C(=O)C=CC3=CC=CC=C3Cl)OC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC2(CCN(CC2)C(=O)/C=C/C3=CC=CC=C3Cl)OC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(2-chlorophenyl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)prop-2-en-1-one typically involves the following steps:

    Formation of the Spirocyclic Moiety: The spirocyclic structure can be synthesized through a cyclization reaction involving a suitable precursor containing both oxygen and nitrogen atoms.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using a chlorobenzene derivative.

    Formation of the Enone Functional Group: The enone functional group can be formed through an aldol condensation reaction involving an aldehyde and a ketone.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, advanced purification techniques such as chromatography, and the implementation of green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(2-chlorophenyl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)prop-2-en-1-one can undergo various types of chemical reactions, including:

    Oxidation: The enone functional group can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: The enone functional group can be reduced to form alcohols or alkanes.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common nucleophiles include amines, thiols, and alkoxides.

Major Products Formed

    Oxidation: Carboxylic acids, ketones, or aldehydes.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (E)-3-(2-chlorophenyl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)prop-2-en-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its spirocyclic structure and functional groups make it a valuable tool for investigating enzyme mechanisms and protein-ligand interactions.

Medicine

In medicinal chemistry, this compound is of interest due to its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry

In industry, this compound can be used in the development of new materials with unique properties, such as polymers and coatings. Its structural features allow for the design of materials with specific mechanical, thermal, and chemical properties.

Mechanism of Action

The mechanism of action of (E)-3-(2-chlorophenyl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)prop-2-en-1-one involves its interaction with specific molecular targets. The enone functional group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The spirocyclic structure may also play a role in stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Key Observations:

  • Electronic Effects : Electron-withdrawing groups (e.g., Cl, F, SO₂Me) enhance polarity and binding specificity, while electron-donating groups (e.g., OMe) increase lipophilicity .
  • Aromatic Heterocycles : Thiophene substitution introduces sulfur, which may alter redox properties and metabolic pathways compared to chlorophenyl .

Crystallographic and Conformational Comparisons

Studies on chalcone derivatives (e.g., (E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one) reveal that dihedral angles between aromatic rings range from 7.14° to 56.26°, influencing molecular packing and solubility . For the target compound, the (E)-configuration and 2-chlorophenyl group likely enforce a planar conformation, optimizing crystal lattice stability. The use of SHELXL for refinement ensures precise determination of such structural features .

Biological Activity

(E)-3-(2-chlorophenyl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)prop-2-en-1-one is a complex organic compound characterized by its unique spirocyclic structure, which includes a 2-chlorophenyl group and a 1,5-dioxa-9-azaspiro[5.5]undecane moiety. This compound has garnered interest in various fields of biological research due to its potential pharmacological applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This modulation can lead to various biological effects, including antimicrobial and anticancer activities.

Antimicrobial Activity

A study conducted on derivatives of compounds similar to this compound revealed varying degrees of antibacterial effectiveness. The minimal inhibitory concentrations (MICs) were determined against several bacterial strains including Bacillus subtilis and Escherichia coli. The results indicated that certain derivatives exhibited significant antibacterial activity, suggesting that modifications in the chemical structure can enhance efficacy.

CompoundMIC against Bacillus subtilis (µg/mL)MIC against Escherichia coli (µg/mL)
Compound A2550
Compound B1020
Compound C1530

Anticancer Activity

Research has also highlighted the potential anticancer properties of this compound. In vitro studies demonstrated that this compound can induce apoptosis in cancer cell lines through the activation of caspase pathways. The compound's structural features facilitate interaction with cellular targets involved in apoptosis regulation.

Case Study 1: Antimicrobial Efficacy

In a comparative study, various derivatives were screened for their antimicrobial properties. The study found that the presence of electron-donating groups significantly enhanced the antibacterial activity of certain derivatives. For instance, compounds with methoxy substitutions showed lower MIC values compared to their unsubstituted counterparts.

Case Study 2: Anticancer Mechanisms

Another investigation focused on the anticancer mechanisms of this compound. The study utilized flow cytometry to analyze cell cycle arrest and apoptosis in treated cancer cells. Results indicated that the compound effectively induced G0/G1 phase arrest and increased the percentage of apoptotic cells.

Q & A

Basic Research Questions

Q. What are the critical structural features of (E)-3-(2-chlorophenyl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)prop-2-en-1-one, and how do they influence reactivity and bioactivity?

  • Answer: The compound’s structure includes:

  • A (2-chlorophenyl) group, which enhances lipophilicity and potential receptor binding.
  • A 1,5-dioxa-9-azaspiro[5.5]undecane core, providing rigidity and influencing stereoelectronic properties.
  • An (E)-configured enone system , enabling conjugation and participation in Michael addition or nucleophilic reactions.
  • These features collectively affect solubility, stability under varying pH/temperature, and interactions with biological targets like enzymes or receptors .

Q. What synthetic routes are commonly employed for this compound, and how can researchers optimize yield?

  • Answer: Synthesis typically involves:

  • Step 1: Formation of the azaspiro core via cyclization reactions (e.g., acid-catalyzed ring closure).
  • Step 2: Introduction of the 2-chlorophenyl group via Suzuki coupling or nucleophilic substitution.
  • Step 3: Enone formation through aldol condensation or Wittig reactions under controlled pH (6–8) and temperature (60–80°C).
  • Optimization: Use microwave-assisted synthesis to reduce reaction times (~30% faster) or solvent-free conditions to improve atom economy .

Q. Which analytical techniques are most effective for characterizing stereochemistry and purity?

  • Answer:

  • X-ray crystallography resolves absolute configuration and confirms the (E)-geometry of the enone system .
  • NMR spectroscopy (¹H, ¹³C, 2D-COSY) identifies coupling constants (e.g., J=1516HzJ = 15–16 \, \text{Hz} for trans-enones) and validates spirocyclic connectivity .
  • HPLC-MS monitors purity (>98% recommended for biological assays) and detects trace byproducts .

Advanced Research Questions

Q. How can researchers address stability challenges during in vitro pharmacological assays?

  • Answer: Stability is pH- and temperature-dependent. Key strategies include:

  • Buffered solutions: Use phosphate buffer (pH 7.4) at 37°C to mimic physiological conditions.
  • Light protection: Store solutions in amber vials to prevent photodegradation of the enone moiety.
  • Short-term assays: Limit incubation times to <24 hours if degradation exceeds 10% (validated via LC-MS) .

Q. What methodological approaches resolve contradictions in reported biological activity data?

  • Answer: Contradictions often arise from assay conditions or impurity interference. Recommended steps:

  • Reproducibility checks: Validate results across multiple cell lines (e.g., HEK293 vs. HepG2) and independent batches.
  • Mechanistic studies: Use siRNA knockdown or competitive binding assays to confirm target specificity.
  • Byproduct analysis: Isolate and test synthetic intermediates (e.g., Z-isomer) for off-target effects .

Q. How does the azaspiro ring’s conformational flexibility impact molecular docking studies?

  • Answer: The spirocyclic system restricts ring puckering, limiting conformational sampling. To improve docking accuracy:

  • Ensemble docking: Generate multiple ring conformers (e.g., chair vs. boat) using molecular dynamics (MD) simulations.
  • QM/MM optimization: Refine docking poses with density functional theory (DFT) to account for electronic effects .

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